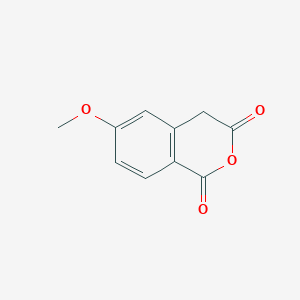

5-Methoxyhomophthalic anhydride

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O4 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

6-methoxy-4H-isochromene-1,3-dione |

InChI |

InChI=1S/C10H8O4/c1-13-7-2-3-8-6(4-7)5-9(11)14-10(8)12/h2-4H,5H2,1H3 |

InChI Key |

VUFLZZFTFXJPSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)OC(=O)C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxyhomophthalic Anhydride and Substituted Analogs

Dehydrative Cyclization from Homophthalic Acid Precursors

The formation of homophthalic anhydrides from their corresponding dicarboxylic acids is a fundamental transformation in organic synthesis. This process, known as dehydrative cyclization, involves the removal of a water molecule to form the cyclic anhydride (B1165640).

Synthesis from 5-Methoxyhomophthalic Acid

The direct conversion of 5-methoxyhomophthalic acid to 5-methoxyhomophthalic anhydride is achieved through dehydrative cyclization. A common and effective method involves heating the diacid in the presence of a dehydrating agent such as acetic anhydride. This reaction proceeds by refluxing a mixture of 5-methoxyhomophthalic acid and acetic anhydride. The mixture is then cooled to induce crystallization of the resulting anhydride, which can be collected by filtration.

General Protocols for Homophthalic Anhydride Formation

The synthesis of homophthalic anhydrides, in general, relies on the cyclization of homophthalic acids. A widely used laboratory-scale method involves refluxing the homophthalic acid with acetic anhydride for a couple of hours. orgsyn.org After cooling the reaction mixture, the solid anhydride precipitates and can be isolated. orgsyn.org An alternative approach for drying the diacid precursor involves azeotropic distillation with benzene (B151609) to remove water before proceeding with the cyclization. orgsyn.org

Other reagents can also facilitate this transformation. For instance, a system composed of triphenylphosphine (B44618) oxide and oxalyl chloride has been shown to be highly efficient for the synthesis of various carboxylic anhydrides under mild conditions. acs.org This method relies on the formation of a reactive intermediate that promotes the dehydration process. acs.org

Advanced Oxidation Strategies for Homophthalic Acid Derivatives

Advanced Oxidation Processes (AOPs) represent a class of procedures designed to oxidize organic compounds. wikipedia.orgmdpi.com These methods typically involve the in-situ generation of highly reactive oxygen species, such as hydroxyl radicals (•OH). wikipedia.org Common AOPs include Fenton and photo-Fenton systems, which utilize hydrogen peroxide and iron catalysts, as well as ozonation and photocatalysis. wikipedia.orgresearchgate.net While broadly applied for the degradation of organic pollutants in water, the principles of AOPs can be adapted for specific synthetic transformations. wikipedia.orgresearchgate.net For instance, the oxidation of indane derivatives can lead to the formation of homophthalic acids, which are the precursors to the corresponding anhydrides. orgsyn.org

Preparation of Structurally Modified this compound Derivatives

The synthesis of substituted analogs of this compound allows for the exploration of structure-activity relationships in various applications.

Synthesis of 4-Acetoxy-5-Methoxyhomophthalic Anhydride

The synthesis of 4-acetoxy-5-methoxyhomophthalic anhydride can be envisioned through a multi-step sequence starting from a suitably substituted precursor. A general approach to introduce an acetoxy group at the 4-position would involve the synthesis of the corresponding 4-hydroxy-5-methoxyhomophthalic acid. This intermediate could then be acetylated using acetic anhydride, which would also serve as the dehydrating agent to form the final cyclic anhydride. The formation of related acyloxy isocoumarins from homophthalic acids in the presence of an organic acid anhydride and pyridine (B92270) has been reported, suggesting a potential route to the desired anhydride. google.com

Synthesis of 4-Methoxyhomophthalic Anhydride

The synthesis of 4-methoxyhomophthalic anhydride proceeds from its corresponding diacid, 4-methoxyhomophthalic acid. The formation of this diacid can be achieved through various synthetic routes. The subsequent dehydrative cyclization to the anhydride can be accomplished using standard methods, such as heating with acetic anhydride.

A Detailed Examination of Synthetic Routes for this compound and Its Analogs

The synthesis of homophthalic anhydrides, particularly those with specific substitution patterns like methoxy (B1213986) and aryl groups, is a critical area of study in organic chemistry due to their role as versatile building blocks for more complex molecules. This article delves into established and novel methodologies for the preparation of these important chemical intermediates.

The synthesis of substituted homophthalic anhydrides often involves the initial preparation of a corresponding homophthalic acid, which is then subjected to a cyclodehydration reaction. The specific strategies employed can vary significantly depending on the desired substituents on the aromatic ring or the methylene (B1212753) bridge.

The synthesis of homophthalic anhydrides bearing an aryl substituent on the methylene bridge has been developed as a route to novel tetrahydroisoquinolone carboxylic acids. mdpi.com The general strategy involves a multi-step sequence starting from substituted indanones. nih.gov

The required 4-aryl-substituted homophthalic acids are prepared from corresponding indanones. mdpi.com These indanone precursors can be synthesized via two primary methods: a triflic acid-promoted arylation of cinnamic acids or an intramolecular Heck reaction. nih.gov The Heck reaction approach is particularly useful for substrates with methoxy groups, as other methods like TfOH-promoted arylation can lead to the formation of tar. nih.gov

Once the indanones are obtained, they undergo condensation with diethyl oxalate (B1200264) using a base such as potassium or lithium tert-butoxide. nih.gov The resulting products are then oxidized with hydrogen peroxide in a basic medium to yield the target homophthalic acids. nih.gov These acids are then converted into their respective anhydrides, typically by using a dehydrating agent like acetic anhydride immediately before their use in subsequent reactions. nih.govresearchgate.net For some substrates, this cyclodehydration is performed at room temperature in dichloromethane, while for others with limited solubility, the reaction is conducted in toluene (B28343) at elevated temperatures (80 °C). nih.gov

Table 1: Synthesis of Aryl-Substituted Homophthalic Acids from Indanones nih.gov This table summarizes the yields for the two-step conversion of various indanones to their corresponding homophthalic acids.

| Indanone Precursor | Homophthalic Acid Product | Overall Yield (%) |

| Indanone (Unsubstituted) | Phenylhomophthalic acid | 89 |

| 4-Fluoro-phenyl-indan-1-one | (4-Fluoro-phenyl)-homophthalic acid | 78 |

| 4-Chloro-phenyl-indan-1-one | (4-Chloro-phenyl)-homophthalic acid | 83 |

| 4-Bromo-phenyl-indan-1-one | (4-Bromo-phenyl)-homophthalic acid | 85 |

| 6-Methoxy-indan-1-one | (6-Methoxy-phenyl)-homophthalic acid | 41 |

| 4-Trifluoromethyl-phenyl-indan-1-one | (4-Trifluoromethyl-phenyl)-homophthalic acid | 56 |

The introduction of bromo and methoxy functional groups onto the homophthalic acid framework is crucial for creating a diverse range of derivatives. These groups can be incorporated either onto the aromatic ring or as part of substituents on the methylene carbon.

For the synthesis of bromo-substituted derivatives, one potential strategy involves the direct bromination of the aromatic ring. For instance, a patented process for the preparation of bromoisophthalic acid involves reacting isophthalic acid with bromine in the presence of fuming sulfuric acid at elevated temperatures. google.com After the reaction, the crude product is isolated by precipitation in ice water. google.com Such methods could potentially be adapted for the bromination of homophthalic acid. Further purification can be achieved by converting the crude acid into its diester form with a lower alcohol (e.g., methanol (B129727) or ethanol) and an acid catalyst like sulfuric acid, followed by distillation. google.com Another synthetic route involves building the molecule from smaller fragments, such as in the synthesis of 8-bromooctanoic acid, where 1,6-dibromohexane (B150918) is reacted with diethyl malonate, followed by hydrolysis and decarboxylation to yield the final bromo-acid. google.com This highlights the utility of malonic ester synthesis in creating substituted carboxylic acids. youtube.com

For methoxy-substituted derivatives, such as the target compound this compound, the synthetic strategy often involves incorporating the methoxy group at an early stage. As mentioned previously, the synthesis of aryl-substituted homophthalic acids has successfully been applied to a methoxy-substituted substrate. nih.gov In that case, an intramolecular Heck reaction was the preferred method for creating the necessary methoxy-substituted indanone precursor, avoiding the decomposition that occurred with other arylation methods. nih.gov

Recent research has focused on developing more efficient and milder methods for the synthesis of anhydrides from their corresponding carboxylic acids. One such novel approach involves the use of a catalytic system composed of triphenylphosphine oxide (TPPO) and oxaloyl chloride. acs.org

This method facilitates the high-yield synthesis of a variety of symmetric and cyclic anhydrides under neutral conditions and at room temperature. acs.org The reaction is driven by a reactive intermediate, Ph₃PCl₂, which is generated in situ. The process is generally quick, with many conversions completing within an hour. acs.org The protocol involves reacting the dicarboxylic acid with triphenylphosphine oxide and oxaloyl chloride in a suitable solvent. acs.org This approach has been shown to be effective for both aromatic and aliphatic dicarboxylic acids, including the conversion of phthalic acid to phthalic anhydride in high yield. acs.org

Table 2: Synthesis of Cyclic Anhydrides using TPPO/(COCl)₂ System acs.org This table demonstrates the effectiveness of the catalytic system for converting dicarboxylic acids into their corresponding cyclic anhydrides.

| Dicarboxylic Acid | Reaction Time (h) | Yield (%) |

| Phthalic acid | 1 | 95 |

| Succinic acid | 5 | 89 |

| Glutaric acid | 5 | 86 |

| Adipic acid | 5 | 85 |

| Maleic acid | 1 | 93 |

Elucidation of Reactivity and Reaction Mechanisms of 5 Methoxyhomophthalic Anhydride

Dual Reactivity: Electrophilic and Nucleophilic Character

The chemical behavior of 5-Methoxyhomophthalic anhydride (B1165640) is characterized by its dual reactivity, possessing both electrophilic and nucleophilic sites. This duality is central to its utility as a synthetic intermediate.

Electrophilic Character : Like all acid anhydrides, 5-Methoxyhomophthalic anhydride features two highly electrophilic carbonyl carbons. nih.gov These carbons are susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nature of the adjacent oxygen atoms enhances the partial positive charge on these carbonyl carbons, making them prime targets for nucleophilic acyl substitution reactions. nih.gov

Nucleophilic Character : The nucleophilic potential of the molecule resides in the methylene (B1212753) group (—CH₂—) positioned alpha to the aromatic ring and the carbonyl group. The protons on this carbon are acidic due to the stabilizing influence of both the adjacent benzene (B151609) ring and the carbonyl group. In the presence of a strong, non-nucleophilic base, one of these protons can be abstracted to form a carbanion. This carbanion, or the corresponding enolate, is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. This base-induced transformation is key to its role in cycloaddition pathways.

Nucleophilic Acyl Substitution Reactions

As a reactive carboxylic acid derivative, this compound readily undergoes nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a carboxylate as a leaving group to yield a new carbonyl compound. nih.gov This process opens the anhydride ring.

Common nucleophiles include alcohols, amines, and water, leading to the formation of a mixture of products: an ester and a carboxylic acid, or an amide and a carboxylic acid, respectively. nih.govlibretexts.org Two equivalents of an amine are typically required, as the carboxylic acid byproduct will protonate the basic amine. nih.gov

| Nucleophile (Nu-H) | Initial Product | Final Products after Ring Opening |

|---|---|---|

| Alcohol (R-OH) | Tetrahedral Intermediate | Ester and Carboxylic Acid |

| Amine (R-NH₂) | Tetrahedral Intermediate | Amide and Carboxylic Acid (as an ammonium (B1175870) carboxylate salt) |

| Water (H₂O) | Tetrahedral Intermediate | Dicarboxylic Acid |

Cycloaddition and Cyclocondensation Pathways

Perhaps the most significant application of this compound is its use in cycloaddition reactions to construct polycyclic frameworks. These reactions leverage the molecule's ability to be converted into a highly reactive diene intermediate.

The treatment of this compound with a strong base generates a reactive isobenzofuranone enolate. This species acts as a masked 1,3-diene and is capable of reacting with various dienophiles (electron-deficient alkenes) in a Diels-Alder-type cycloaddition. This strategy is a cornerstone of the "homophthalic anhydride annulation" method for synthesizing aromatic ring systems.

The reaction of the in situ-generated diene from this compound with quinones is a powerful method for the synthesis of tetracyclic skeletons, which are the core of anthracyclinone antibiotics. In this process, the quinone acts as the dienophile. jst.go.jp The initial [4+2] cycloaddition is followed by a series of transformations, often involving dehydration and enolization, which leads to the aromatization of the newly formed ring. This annulation strategy provides a direct route to complex, peri-hydroxylated polycyclic aromatic compounds. jst.go.jp

| Reactant 1 (Diene Precursor) | Reactant 2 (Dienophile) | Key Intermediate | Product Class |

|---|---|---|---|

| This compound (+ Base) | Benzoquinone or Naphthoquinone derivative | [4+2] Cycloadduct | Tetracyclic quinone (e.g., Anthracyclinone precursor) |

Similar to the reactions with quinones, the diene generated from this compound can react with enolizable α,β-unsaturated ketones (enones). These enones serve as the dienophile component in the cycloaddition. While less common than quinone dienophiles, this pathway provides access to different classes of polycyclic structures. The reaction is subject to similar limitations as other mild, non-Lewis acid-catalyzed Diels-Alder reactions, where highly reactive dienophiles are preferred. libretexts.org

The primary [4+2]-cycloaddition pathway involving this compound is the Diels-Alder reaction discussed above, where it serves as a precursor to the diene. The reaction proceeds fastest when the dienophile is electron-poor, containing electron-withdrawing groups such as carbonyls, nitriles, or esters. youtube.com The diene, being an enolate, is electron-rich, fulfilling the classic electronic demand for a normal-electron-demand Diels-Alder reaction. This powerful ring-forming reaction creates a new six-membered ring with defined stereochemistry, making it an invaluable tool in the total synthesis of complex natural products. youtube.com

[4+2]-Cycloaddition Reactions

Intermolecular Cycloadditions

While specific studies focusing solely on the intermolecular cycloadditions of this compound are not extensively detailed in the provided search results, the broader context of homophthalic anhydrides in [4+2] cycloaddition reactions, known as the Castagnoli-Cushman reaction, is well-established. researchgate.netresearchgate.net These reactions typically involve the anhydride reacting with an imine. The reactivity of the anhydride is crucial, and it is known that the enolization of the anhydride is important for an efficient reaction. nih.gov The presence of substituents on the homophthalic anhydride ring, such as the methoxy (B1213986) group in this compound, can influence the stability of the enol form and thus the reaction's efficiency. nih.gov

Castagnoli-Cushman Reaction (CCR)

The Castagnoli-Cushman reaction (CCR) is a [4+2] cyclocondensation between a homophthalic anhydride and an imine, leading to the formation of substituted tetrahydroisoquinolone derivatives. semanticscholar.org This reaction is a cornerstone in the synthesis of a variety of lactams, many of which are of significant biological and synthetic interest. mdpi.comdntb.gov.ua The reaction's versatility is enhanced by the fact that the imine can be generated in situ from an aldehyde and an amine, making it a multicomponent reaction. semanticscholar.org

Reaction of this compound with Imines

The reaction of this compound with various imines is a practical method for synthesizing poly-substituted lactams. nih.gov For instance, the reaction of 4,5-dimethoxyhomophthalic anhydride with an aniline-derived imine has been used to produce a lactam intermediate in the synthesis of a topoisomerase I inhibitor. mdpi.com The reaction conditions for the CCR with homophthalic anhydrides can vary, with some reactions proceeding at room temperature while others require heating or the use of a catalyst. nih.govresearchgate.net The use of trifluoroethanol as a solvent has been shown to promote the reaction of homophthalic anhydride with imines, providing good yields and high atom economy. nih.gov

Mechanistic Investigations of the Castagnoli-Cushman Reaction

The mechanism of the Castagnoli-Cushman reaction has been a subject of considerable investigation. dntb.gov.uanih.gov It is generally accepted that the reaction proceeds through the enol form of the homophthalic anhydride. nih.gov Recent studies, including crossover experiments and in-situ infrared spectroscopy, have provided detailed insights into the reaction pathway. nih.govorganic-chemistry.org These investigations support a mechanism where an amide-acid intermediate is formed, which can then reversibly form the free amine and the cyclic anhydride. nih.gov The aldehyde present in the reaction mixture can trap the amine to form an imine, which then reacts with the enol form of the anhydride in a Mannich-like fashion to yield the final lactam product. nih.gov This mechanistic understanding has been crucial for developing new variants of the CCR. nih.gov

Diastereoselective Outcomes in CCR

The Castagnoli-Cushman reaction often proceeds with a high degree of diastereoselectivity, which is a significant advantage in the synthesis of complex molecules. semanticscholar.orgresearchgate.net The reaction of aryl-substituted homophthalic anhydrides with imines has been shown to produce 4-aryl-substituted tetrahydroisoquinolonic acids with remarkable diastereoselectivity. semanticscholar.orgresearchgate.net The stereochemical outcome can be influenced by the reaction conditions. For example, in some cases, carrying out the reaction at room temperature favors the formation of the cis-isomer, while heating can lead to the more stable trans-isomer. researchgate.net The development of catalytic asymmetric variants of the CCR has also been a focus, allowing for the synthesis of enantiomerically enriched products. mdpi.com

Influence of Catalysts (e.g., N-Methylimidazole) on CCR Efficacy

The efficacy of the Castagnoli-Cushman reaction can be significantly enhanced by the use of catalysts. N-methylimidazole (NMI) has been identified as an effective promoter for the reaction of homophthalic anhydride with imines. researchgate.net The addition of NMI can reduce the formation of elimination byproducts and improve the yield of the desired tetrahydroisoquinolone carboxylate. researchgate.net While some CCRs can proceed without a catalyst, particularly with reactive anhydrides or under forcing conditions, the use of catalysts like NMI or Lewis acids can allow the reaction to proceed under milder conditions and with improved selectivity. researchgate.netnih.govorganic-chemistry.org However, it has also been demonstrated that under optimized conditions, the three-component reaction of homophthalic anhydride, amines, and aldehydes can proceed efficiently without the need for a Lewis acid catalyst. organic-chemistry.org

Condensation Reactions

This compound readily undergoes condensation reactions with various carbonyl compounds and imines. These reactions are initiated by the deprotonation of the active methylene group (the carbon atom between the carbonyl group and the aromatic ring), which creates a potent nucleophile.

The reaction of this compound with aldehydes and ketones proceeds via a Knoevenagel-type condensation mechanism. This reaction is typically catalyzed by a base, which facilitates the formation of an enolate from the anhydride. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.

The general mechanism involves several steps:

Enolate Formation: A base abstracts a proton from the active methylene group of this compound, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate.

Ring Opening/Lactonization: The intermediate undergoes an intramolecular reaction. The alkoxide attacks the anhydride carbonyl, leading to a ring-opening and subsequent re-cyclization to form a lactone (a cyclic ester).

Dehydration and Decarboxylation: The resulting adduct often undergoes dehydration to form an unsaturated system. In many cases, particularly when the reaction conditions include heating in the presence of a base like pyridine (B92270) (the Doebner modification), the intermediate carboxylic acid can undergo decarboxylation to yield a stable final product. organic-chemistry.org

The reaction with aromatic aldehydes, for instance, can lead to the formation of substituted isocoumarin (B1212949) or naphthalene (B1677914) derivatives, depending on the reaction pathway and subsequent steps. The specific products are determined by the choice of reactants, catalysts, and reaction conditions. researchgate.net

Table 1: Products from Condensation of Homophthalic Anhydrides with Carbonyl Compounds

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product Type | Ref. |

|---|---|---|---|---|

| Homophthalic Anhydride | Aromatic Aldehyde | Base (e.g., Pyridine), Heat | α,β-Unsaturated Carboxylic Acids / Isocoumarins | nih.gov |

This compound reacts efficiently with compounds containing carbon-nitrogen double bonds (imines), a transformation known as the Castagnoli-Cushman reaction. nih.gov This reaction is a powerful method for synthesizing substituted lactams, which are core structures in many biologically active compounds. mdpi.com

The mechanism is believed to proceed via a Mannich-type reaction pathway: nih.gov

Enol Formation: The anhydride tautomerizes to its enol form, a process that can be facilitated by solvents like trifluoroethanol (TFE) or catalysts. mdpi.com

Mannich-type Addition: The enol of the anhydride attacks the imine carbon. This process can be concerted and organized by hydrogen bonding, leading to the formation of a C-C bond. mdpi.comnih.gov

Cyclization: The nitrogen atom of the initial adduct then attacks one of the carbonyl groups of the anhydride moiety, leading to the formation of a six-membered lactam ring.

This reaction is often highly diastereoselective, and the stereochemical outcome (cis or trans) can be influenced by the imine substituents and the reaction conditions. mdpi.com Notably, the formal cycloaddition reaction between homophthalic anhydride and imines is significantly faster than the competing base-catalyzed dimerization of the anhydride. researchwithrutgers.comnih.gov This difference in reactivity allows for the efficient synthesis of tetrahydroisoquinolone derivatives. nih.govresearchgate.net

Table 2: Representative Products of the Castagnoli-Cushman Reaction

| Anhydride | Imine Type | Conditions | Product Class | Ref. |

|---|---|---|---|---|

| Homophthalic Anhydride | Schiff Base | Trifluoroethanol (TFE), -40 °C to RT | Poly-substituted 3,4-Lactams | mdpi.com |

| Homophthalic Anhydride | Various Imines | N-Methylimidazole (NMI) | 1,2,3,4-Tetrahydro-1-isoquinolones | nih.gov |

Dimerization Pathways of Homophthalic Anhydrides

In the presence of a base and the absence of a suitable electrophile, this compound, like its parent compound, can undergo self-condensation or dimerization. nih.gov This process involves a series of sequential reactions leading to several distinct dimeric products. The pathway is initiated by the formation of an enolate, which then attacks a second molecule of the anhydride.

The established dimerization pathway for homophthalic anhydride under basic conditions proceeds as follows: nih.gov

Initial Dimerization: The first product formed is a (3-4')-C-acyl dimer.

Lactonization: This initial dimer can cyclize to form a pair of chiral diastereomeric bis-lactones.

Rearrangement and Decarboxylation: Under forcing conditions, such as heating in pyridine, these intermediates can rearrange. The major product after one hour is 3-(2-carboxybenzyl)isocoumarin-4-carboxylic acid .

Final Product: With prolonged heating (e.g., three hours), this diacid undergoes decarboxylation to yield the final, more stable product, 3-(2-carboxybenzyl)isocoumarin . nih.gov

It has been noted that analogous reactions occur for benzo-substituted homophthalic anhydride derivatives, indicating this pathway is directly applicable to this compound. nih.gov

Table 3: Sequential Products in the Dimerization of Homophthalic Anhydride

| Step | Intermediate/Product | Description | Ref. |

|---|---|---|---|

| 1 | (3-4')-C-acyl dimer | Initial product from the attack of the enolate on an anhydride molecule. | nih.gov |

| 2 | Diastereomeric bis-lactones | Formed from the cyclization of the initial dimer. | nih.gov |

| 3 | 3-(2-Carboxybenzyl)isocoumarin-4-carboxylic acid | Formed upon heating the initial dimers in pyridine. | nih.gov |

Ring-Opening and Decarboxylation Reactions

The anhydride ring of this compound is susceptible to nucleophilic attack, leading to ring-opening. This is a characteristic reaction of cyclic anhydrides. libretexts.org Nucleophiles such as water, alcohols, or amines will attack one of the carbonyl carbons, breaking the acyl-oxygen bond and opening the ring.

Hydrolysis: Reaction with water results in the formation of the corresponding dicarboxylic acid, 2-[carboxy(methoxy)methyl]benzoic acid .

Alcoholysis: Reaction with an alcohol yields a monoester, where one carboxylic acid group is esterified while the other remains a free acid. This creates a diester precursor.

Decarboxylation, the loss of carbon dioxide, is a common subsequent reaction, especially from intermediates where a carboxylic acid group is positioned beta (β) to another carbonyl group or an activated carbon, as is often the case in products derived from Knoevenagel or dimerization reactions. researchwithrutgers.comnih.gov For example, the thermal decarboxylative elimination of one of the dimeric bis-lactone (B144190) intermediates is a key step in the dimerization pathway. nih.gov Similarly, the Doebner modification of the Knoevenagel condensation relies on a pyridine-catalyzed decarboxylation of a β-keto acid or vinylogous acid intermediate to drive the reaction to completion. organic-chemistry.org

Strategic Applications of 5 Methoxyhomophthalic Anhydride in Complex Molecule Synthesis

Access to Heterocyclic Frameworks

The unique structural features of 5-methoxyhomophthalic anhydride (B1165640) make it an ideal precursor for the construction of various heterocyclic systems. Its ability to react with a range of nucleophiles and dienophiles has been exploited to develop concise and efficient synthetic routes to important classes of compounds.

The condensation of homophthalic anhydrides with imines has proven to be a valuable method for the synthesis of tetrahydroisoquinolines and isoquinolones. In this context, 5-methoxyhomophthalic anhydride serves as a key reactant. The reaction between an imine and this compound proceeds to furnish the corresponding isoquinolone core. This transformation is particularly useful for the construction of DNA-encoded libraries, where the isoquinolone scaffold can be further diversified through amide bond formation with a variety of amines. researchgate.net

The general reaction involves the nucleophilic attack of the imine nitrogen on one of the carbonyl groups of the anhydride, followed by a series of cyclization and rearrangement steps. The methoxy (B1213986) group on the aromatic ring of the anhydride can influence the reactivity and regioselectivity of the cyclization process. While the direct synthesis of tetrahydroisoquinolines from this compound is a plausible extension of this chemistry, often requiring a subsequent reduction step, the primary application highlighted in recent literature is the formation of the oxidized isoquinolone core. researchgate.net

| Reactants | Product | Key Features |

| This compound, Imines | Isoquinolones | Condensation reaction, suitable for DNA-encoded library synthesis. researchgate.net |

The application of this compound in the direct formation of indenoisoquinolines is not extensively documented in readily available literature. The synthesis of this specific heterocyclic framework typically involves alternative synthetic strategies.

While the development of 6H-dibenzo[c,h]chromenes is a significant area of synthetic chemistry, the direct utilization of this compound as a starting material for their construction is not a commonly reported method. Synthetic approaches to this scaffold often involve transition-metal-catalyzed cyclizations or tandem reactions of arynes with thionoesters.

The construction of complex polycyclic aza-compounds can potentially involve this compound as a versatile building block. However, specific and detailed examples of its application in the synthesis of a broad range of polycyclic aza-frameworks are not prominently featured in the surveyed literature. The synthesis of protoberberine alkaloids, a class of polycyclic aza-compounds, typically follows biosynthetic pathways or synthetic routes that may not directly involve this specific anhydride.

Total Synthesis of Natural Products

The structural motif provided by this compound is embedded within several classes of natural products, making it a crucial starting material or intermediate in their total synthesis. Its utility is particularly evident in the construction of the tetracyclic core of anthracycline antibiotics.

A significant application of derivatives of homophthalic anhydride, such as 4-methoxyhomophthalic anhydride (a regioisomer of this compound), is in the regiospecific synthesis of key anthracyclinones like 4-demethoxydaunomycinone (B1247698) and daunomycinone. jst.go.jp The strategy involves a strong base-induced cycloaddition of the homophthalic anhydride derivative to a suitably functionalized tetrahydro-1,4-naphthoquinone. jst.go.jp This powerful annulation reaction constructs the tetracyclic framework of the anthracyclinone in a highly efficient and regioselective manner. jst.go.jp

The resulting tetracyclic adducts can then be further elaborated through a series of chemical transformations to afford the final natural product. jst.go.jp This approach has been instrumental in providing access to these potent anticancer agents and their analogues for further biological evaluation.

| Starting Materials | Key Reaction | Product |

| 4-Methoxyhomophthalic Anhydride, 2-chloro-6,6-ethylenedioxy-5,6,7,8-tetrahydro-1,4-naphthoquinone | Strong base-induced cycloaddition | 4-Demethoxydaunomycinone jst.go.jp |

| 4-Acetoxyhomophthalic Anhydride, 2-chloro-6,6-ethylenedioxy-5,6,7,8-tetrahydro-1,4-naphthoquinone | Strong base-induced cycloaddition | Daunomycinone jst.go.jp |

The synthesis of other anthracycline antibiotics such as (-)-γ-rhodomycinone and 7-deoxydaunomycinone likely follows similar synthetic logic, where a suitably substituted homophthalic anhydride is employed to construct the core structure. However, specific details on the use of this compound for these particular targets were not found in the surveyed literature.

Yohimbine (B192690) and Related Alkaloids

The synthesis of yohimbine and its related alkaloids, a class of structurally complex indole (B1671886) alkaloids, has been a significant area of research in organic chemistry. nih.govnih.gov These compounds exhibit a wide range of biological activities, making them attractive targets for total synthesis. nih.gov A thorough review of synthetic strategies reveals a variety of approaches, including the use of the Bischler-Napieralski reaction, oxidative desymmetrization, and asymmetric Stork enamine reactions to construct the intricate pentacyclic core. nih.gov However, a direct application of this compound in the total synthesis of yohimbine or its related alkaloids is not prominently documented in the reviewed scientific literature. While the general reactivity of homophthalic anhydrides in forming isoquinoline (B145761) and related heterocyclic systems is well-established, its specific use as a key building block in the context of yohimbine synthesis remains to be reported.

Protoberberinones and Berbine (B1217896) Derivatives

Protoberberinones and berbine derivatives are classes of isoquinoline alkaloids that have garnered significant attention for their diverse pharmacological properties, including anticancer activities. nih.govscielo.br The synthesis of these molecules often involves the construction of the characteristic tetracyclic isoquinoline ring system. Numerous synthetic methods have been developed to access these scaffolds, including modifications of the berberine (B55584) core and the use of microwave-assisted organic synthesis to facilitate key bond formations. nih.govmdpi.com Despite the versatility of homophthalic anhydrides in the synthesis of isoquinoline frameworks, a specific, documented role for this compound in the synthesis of protoberberinones or berbine derivatives has not been identified in the surveyed literature. The potential for this reagent to serve as a precursor to a substituted isoquinoline core in the synthesis of these alkaloids remains an area for future exploration.

(+)-Cryptocaryone

The total synthesis of (+)-Cryptocaryone, a natural product with a unique structural framework, has been a subject of interest for synthetic chemists. However, a comprehensive search of the chemical literature does not reveal any reported synthetic routes that utilize this compound as a key starting material or intermediate.

Scyphostatin

Scyphostatin is a potent inhibitor of neutral sphingomyelinase, and its synthesis has been pursued by several research groups. A review of the existing synthetic strategies for Scyphostatin does not indicate the use of this compound.

Synthesis of Novel Scaffold Structures

Steroid-like Compounds

The synthesis of steroid-like compounds, which often possess significant biological activity, represents a continuous challenge in medicinal chemistry. While various innovative strategies have been developed to construct the steroidal backbone, the application of this compound in the de novo synthesis of such scaffolds is not a well-documented approach in the current body of scientific literature.

Molecules Bearing All-Carbon Quaternary Stereogenic Centers

A significant application of substituted homophthalic anhydrides, including by extension the 5-methoxy derivative, lies in the construction of molecules containing all-carbon quaternary stereogenic centers. These structural motifs are prevalent in a wide array of biologically active natural products and pharmaceuticals, yet their stereoselective synthesis remains a formidable challenge in organic chemistry.

One powerful method that utilizes aryl-substituted homophthalic anhydrides for this purpose is the Castagnoli-Cushman reaction . This reaction involves the condensation of a homophthalic anhydride with an imine to generate a tetrahydroisoquinolone ring system. When an aryl-substituted homophthalic anhydride is employed, the reaction can proceed with high diastereoselectivity, leading to the formation of a new stereocenter at the C4 position of the tetrahydroisoquinolone core. This C4 position, being attached to four distinct carbon substituents (the aryl group from the anhydride, the substituent from the imine, and two carbons within the newly formed ring), constitutes an all-carbon quaternary stereocenter. rsc.org

The general scheme for this transformation is as follows:

Table 1: Key Features of the Castagnoli-Cushman Reaction for the Synthesis of All-Carbon Quaternary Stereogenic Centers

| Feature | Description |

| Reactants | Aryl-substituted homophthalic anhydride and an imine. |

| Product | Tetrahydroisoquinolone with an all-carbon quaternary stereocenter at C4. |

| Key Advantage | High diastereoselectivity in the formation of the new stereocenter. |

| Significance | Provides a reliable method for constructing a challenging structural motif found in many bioactive molecules. |

This strategy offers a convergent and efficient route to complex heterocyclic structures bearing a quaternary stereocenter, a feature that is often crucial for imparting specific biological activities to a molecule. The methoxy substituent on the aromatic ring of the homophthalic anhydride can further influence the electronic properties and reactivity of the molecule, potentially impacting the yield and stereoselectivity of the Castagnoli-Cushman reaction.

Advanced Characterization and Theoretical Investigations of 5 Methoxyhomophthalic Anhydride Systems

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable tools for the unambiguous determination of molecular structures. In the context of 5-methoxyhomophthalic anhydride (B1165640), techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography are routinely employed to characterize complex adducts and confirm reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of complex molecules in solution. For adducts derived from 5-methoxyhomophthalic anhydride, 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of each atom.

In the analysis of Diels-Alder adducts, for instance, the chemical shifts and coupling constants of the protons in the newly formed cyclic system are highly informative. For example, in the adducts of N-octylmaleimide with anthracene (B1667546), the protons at the bridgehead positions (H-9 and H-10) typically appear as a doublet, with their chemical shifts and coupling constants providing clues about the stereochemistry of the adduct. umich.edu Similarly, the protons of the maleimide (B117702) moiety also exhibit characteristic signals. umich.edu The analysis of complex mixtures of isomers, such as those that can arise from the reaction of methylcyclopentadiene (B1197316) with maleic anhydride, often requires advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to fully assign all proton and carbon signals. These 2D NMR experiments help to establish connectivity between different parts of the molecule.

A key aspect of NMR analysis for cyclic adducts is the determination of stereochemistry, particularly the endo and exo isomers. The spatial proximity of certain protons in the endo isomer often leads to through-space interactions that can be detected by Nuclear Overhauser Effect (NOE) spectroscopy. For instance, in norbornene-type adducts, NOE correlations between the bridge protons and protons on the dienophile-derived portion of the molecule can unequivocally establish the endo or exo configuration.

| Compound Name | Description |

| This compound | The primary chemical compound of interest. |

| N-octylmaleimide | A dienophile used in Diels-Alder reactions. |

| Anthracene | A diene used in Diels-Alder reactions. umich.edu |

| Methylcyclopentadiene | A diene that can form isomeric mixtures in Diels-Alder reactions. |

| Maleic anhydride | A common dienophile in Diels-Alder reactions. umich.edu |

High-Resolution Mass Spectrometry (HRMS) for Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of newly synthesized compounds. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the molecular formula of a reaction product. This is particularly crucial when dealing with complex reactions where multiple products or unexpected rearrangements might occur. For derivatives of this compound, HRMS would be used to confirm the successful incorporation of the anhydride moiety into the final product and to verify its molecular weight with high precision.

X-ray Crystallography for Absolute Stereochemistry and Structure Confirmation

While NMR provides excellent information about the structure in solution, X-ray crystallography offers the definitive solid-state structure of a crystalline compound. This technique is unparalleled in its ability to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.

For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis can provide irrefutable proof of the structure and stereochemical outcome of a reaction. For example, the crystal structure of bicyclo[2.2.1]hept-2-ene-endo-cis-5,6-dicarboxylic anhydride has been determined, confirming its endo configuration. nih.gov Similarly, the structures of Diels-Alder adducts of anthracene have been elucidated with the aid of single-crystal X-ray diffraction, which in turn assists in the complete assignment of their NMR spectra. umich.edu

Computational and Theoretical Studies

In conjunction with experimental techniques, computational and theoretical studies have become increasingly powerful in predicting and explaining the behavior of chemical systems. Density Functional Theory (DFT) is a particularly prominent method for investigating reaction pathways, stability, and stereochemical outcomes.

Density Functional Theory (DFT) Studies on Reaction Pathways and Stability

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netnih.govresearchgate.net By calculating the energies of reactants, transition states, and products, DFT can be used to map out the potential energy surface of a reaction and identify the most favorable reaction pathways.

In the context of this compound, DFT studies could be employed to:

Emerging Research Directions and Future Perspectives

Development of Enantioselective Methodologies for 5-Methoxyhomophthalic Anhydride (B1165640) Reactions

The desymmetrization of prochiral cyclic anhydrides, such as 5-methoxyhomophthalic anhydride, represents a powerful strategy for the synthesis of enantiomerically enriched compounds. brandeis.edubohrium.com This process involves the selective reaction of one of the two enantiotopic carbonyl groups with a nucleophile, guided by a chiral catalyst, to generate a product with high enantiomeric excess. brandeis.edu While direct research on this compound is not extensively detailed in the provided results, the principles of enantioselective desymmetrization of cyclic anhydrides using various chiral catalysts are well-established and directly applicable.

A significant area of research is the use of chiral organocatalysts, which offer a metal-free and often milder alternative to traditional metal-based catalysts. nih.govresearchgate.net Modified Cinchona alkaloids, for instance, have been successfully employed in the asymmetric methanolysis of various cyclic anhydrides, achieving moderate to good enantioselectivities. brandeis.edu These catalysts operate through a general base catalysis mechanism, where the amine functionality of the alkaloid activates the alcohol nucleophile. nih.gov The stereochemical outcome of these reactions is often predictable, allowing for the targeted synthesis of a specific enantiomer. brandeis.edu

Another promising class of organocatalysts are bifunctional thiourea-based catalysts derived from Cinchona alkaloids. nih.govresearchgate.net These catalysts utilize a dual activation mode: the thiourea (B124793) moiety activates the anhydride through hydrogen bonding, while the cinchona alkaloid acts as a general base to activate the nucleophile. researchgate.net This cooperative catalysis has proven highly effective for the desymmetrization of various meso anhydrides, affording products in high yield and enantiomeric excess even at low catalyst loadings and ambient temperatures. nih.govresearchgate.net

The development of these enantioselective methodologies opens up avenues for the synthesis of chiral building blocks from this compound, which can then be utilized in the total synthesis of complex natural products and pharmaceuticals.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Beyond organocatalysis, the exploration of novel metal-based catalytic systems continues to be a vibrant area of research for anhydride ring-opening reactions. Chiral phosphine (B1218219) ligands, in combination with transition metals, are a cornerstone of asymmetric catalysis and have been applied to a wide range of transformations. nih.govnih.gov Chiral phosphine-phosphite ligands, for example, offer a modular structure that allows for fine-tuning of electronic and steric properties to optimize catalytic performance in reactions like hydrogenation and hydroformylation. nih.gov While not explicitly demonstrated for this compound in the provided results, the potential for developing highly selective catalytic systems based on chiral phosphines for its ring-opening reactions is significant.

Chiral phosphine oxides have also emerged as effective organocatalysts for the enantioselective ring-opening of other cyclic compounds like meso-epoxides and oxetanes. researchgate.netx-mol.com These catalysts, acting as Lewis bases, can activate silicon tetrachloride to facilitate the ring-opening, affording chlorohydrins with high enantioselectivity. researchgate.net The principles of Lewis base catalysis demonstrated by phosphine oxides could be extended to the activation of this compound towards nucleophilic attack.

Furthermore, dirhodium(II) complexes bearing chiral phosphine ligands have been developed for the asymmetric arylation of diketones, demonstrating the ability of these catalysts to control the stereochemistry of carbonyl addition reactions. nih.gov The insights gained from such systems could inform the design of new catalysts for the enantioselective functionalization of the carbonyl groups within this compound. The reaction of anhydrides with alcohols, often catalyzed by acid, is a fundamental transformation leading to esters and carboxylic acids, and the development of catalytic systems that can control the selectivity of this reaction is of great interest. libretexts.orgyoutube.com

Expansion of Synthetic Utility in Uncharted Chemical Space

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and natural products. researchgate.net Homophthalic anhydrides, in general, are known to react with various nitrogen-containing compounds to produce isoquinoline (B145761) and tetrahydroisoquinoline scaffolds, which are core structures in many biologically active alkaloids. researchgate.netscripps.edu The methoxy (B1213986) substituent in this compound can be a key feature for targeting the synthesis of specific natural products or their analogues.

The application of anhydrides in the total synthesis of natural products is a well-established strategy. nih.gov For instance, maleic anhydride derivatives have been utilized in photochemical cycloadditions to construct complex molecular architectures. nih.govresearchgate.net The reactivity of the anhydride moiety allows for its conversion into various functional groups, making it a versatile synthon. libretexts.org The development of novel synthetic methodologies utilizing this compound could lead to more efficient and convergent syntheses of known natural products and the exploration of new chemical space.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 5-methoxyhomophthalic anhydride, and how do reaction conditions influence yield?

- Methodology :

-

Synthesis : React 5-methoxyhomophthalic acid with acetic anhydride under reflux (e.g., 2 hours at 110–120°C) . Remove excess reagent and acetic acid under reduced pressure.

-

Purification : Sublimate the residue at 200–220°C under vacuum (12 mm Hg) to isolate the anhydride .

-

Optimization : Adjust molar ratios (e.g., 1:2 acid-to-anhydride), heating duration, and sublimation parameters to maximize yield. Monitor purity via melting point (lit. 94–95°C for analogs) .

- Key Factors :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | Higher temperatures accelerate reaction but may degrade product. |

| Molar Ratio | 1:2 (acid:anhydride) | Excess anhydride drives esterification. |

| Sublimation | 200–220°C | Ensures removal of impurities without decomposition. |

Q. How can researchers safely handle and purify this compound in laboratory settings?

- Safety Protocols :

- Use fume hoods, nitrile gloves, and chemical-resistant goggles to avoid inhalation or skin contact (per SDS guidelines for structurally similar anhydrides) .

- Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis.

- Purification Methods :

- Sublimation : Primary method for high-purity isolation .

- Recrystallization : Use non-polar solvents (e.g., hexane) if sublimation yields insufficient purity.

Q. What analytical techniques are recommended for characterizing this compound?

- Basic Characterization :

- Melting Point : Confirm purity (e.g., 94–95°C for 4-methoxyphthalic anhydride analogs) .

- FT-IR : Identify carbonyl stretches (~1770 cm⁻¹ for anhydride C=O) and methoxy groups (~2850 cm⁻¹).

- ¹H NMR : Look for methoxy singlet (~δ 3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

Advanced Research Questions

Q. How can reaction kinetics be modeled for this compound synthesis, and what catalysts improve efficiency?

- Kinetic Modeling :

- Use pseudo-first-order kinetics if anhydride is in excess. Monitor conversion via HPLC or titration .

- For catalytic studies, test Lewis acids (e.g., ZnCl₂) or immobilized lipases (e.g., Lipozyme TL IM) to reduce side reactions .

- Example Data :

| Catalyst | Reaction Rate (mol·L⁻¹·min⁻¹) | Yield (%) |

|---|---|---|

| None (thermal) | 0.012 | 65 |

| ZnCl₂ (1 mol%) | 0.025 | 82 |

| Lipozyme TL IM | 0.018 | 75 |

Q. What strategies are effective for studying the interaction of this compound with biological macromolecules?

- Experimental Design :

- Acylation Assays : Incubate with nucleophilic amino acids (e.g., lysine) and analyze via LC-MS to identify adducts .

- Enzyme Inhibition : Test impact on esterase or protease activity using spectrophotometric assays (e.g., p-nitrophenyl acetate hydrolysis).

Q. How does computational chemistry aid in predicting the reactivity of this compound?

- Methods :

- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- MD Simulations : Model interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways.

Q. What factors influence the stability of this compound under varying storage and reaction conditions?

- Stability Assessment :

- Hydrolysis Resistance : Monitor degradation in aqueous buffers (pH 4–10) via HPLC. Anhydrides degrade rapidly above pH 7 .

- Thermal Stability : Conduct TGA to determine decomposition onset temperature (typically >200°C for aromatic anhydrides) .

Q. How can this compound be applied in polymer chemistry, and what compatibility issues arise with curing agents?

- Applications :

- Epoxy Curing : Blend with methyltetrahydrophthalic anhydride (MTHPA) and test accelerator compatibility (e.g., tertiary amines) for delayed curing .

- Compatibility Testing : Use DSC to measure curing exotherms and FT-IR to track epoxy-anhydride crosslinking.

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.